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molecular formula C11H10BrNO2 B8459747 Bromopropylphthalimide

Bromopropylphthalimide

Cat. No. B8459747
M. Wt: 268.11 g/mol
InChI Key: OQMOVLOOIDNTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE035631

Procedure details

A method of synthesizing an indole derivative of the tryptamine type particularly .[.melatonine,.]. melatonin comprising the steps of 1) reacting potassium phthalimide and 1,3-di-bromopropane to obtain 3-bromopropylphthalimide; 2) reacting 3-bromopropylphthalimide with sodium acetoacetic ester in ethanol to obtain ethyl-2-acetyl-5-phthalimidopentanoate; 3) reacting the product from step 2) with diazo-p-anisidine to obtain 2-carboxyethyl-3-(2-phthalimidoethyl)-5-methoxy-indole; 4) reacting the 2-carboxyethyl-3-(2-phthalimidoethyl)-5-methoxy-indole with 2N/NaOH and then 20% H2SO4 to obtain impure 5-methoxytriptamine, which is purified by means of hexamethyldisilazane. The mono and disubstituted derivatives are obtained and the monosubstituted derivative is hydrolyzed with aqueous methanol and then recrystallized from ethanol. The N-acetyl derivative is prepared by reaction with acetic anhydride. .[.Melatonine.]. Melatonin of high purity is obtained for prophylaxy and also against AIDS (Acquired Immuno Deficiency Syndrome).
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Type
reactant
Reaction Step One
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Reaction Step One
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reactant
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Reaction Step Five

Identifiers

REACTION_CXSMILES
N1C2C(=CC=CC=2)C=C1.NCCC1C2C(=CC=CC=2)NC=1.CC(NCCC1C2C=C(OC)C=CC=2NC=1)=O.[C:39]1(=[O:49])[NH:43][C:42](=[O:44])[C:41]2=[CH:45][CH:46]=[CH:47][CH:48]=[C:40]12.[K].[Br:51][CH2:52][CH2:53][CH2:54]Br>>[Br:51][CH2:52][CH2:53][CH2:54][C:48]1[CH:47]=[CH:46][CH:45]=[C:41]2[C:42]([NH:43][C:39](=[O:49])[C:40]=12)=[O:44] |f:3.4,^1:49|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC1=CNC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCCC1=C2C(C(=O)NC2=O)=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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